molecular formula C18H13BrFN3O2 B4506983 N-(3-bromophenyl)-2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide

N-(3-bromophenyl)-2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide

Cat. No.: B4506983
M. Wt: 402.2 g/mol
InChI Key: GTJOWBGQESITCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-bromophenyl)-2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide is a pyridazinone derivative characterized by a 3-bromophenyl group and a 4-fluorophenyl substituent on its heterocyclic core. This compound’s structural motifs—halogenated aromatic rings and an acetamide linker—are associated with enhanced bioactivity, stability, and binding affinity to biological targets .

Properties

IUPAC Name

N-(3-bromophenyl)-2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13BrFN3O2/c19-13-2-1-3-15(10-13)21-17(24)11-23-18(25)9-8-16(22-23)12-4-6-14(20)7-5-12/h1-10H,11H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTJOWBGQESITCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13BrFN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-bromophenyl)-2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones under acidic conditions.

    Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a brominated aromatic compound reacts with the pyridazinone core.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced through a similar nucleophilic aromatic substitution reaction, using a fluorinated aromatic compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-bromophenyl)-2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.

    Substitution: Halogenated solvents and catalysts like palladium on carbon (Pd/C) for hydrogenation reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may yield alcohols or amines.

Scientific Research Applications

N-(3-bromophenyl)-2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-bromophenyl)-2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Key Structural and Functional Insights:

Halogen Substitution :

  • Bromine at the 3-position (target compound) may enhance steric interactions with target proteins compared to para-substituted bromo analogs (e.g., ’s compound) .
  • Fluorine’s electronegativity in the 4-fluorophenyl group improves binding affinity, as seen in kinase inhibitors .

Positional Effects :

  • Ortho-substituted halogens (e.g., 2-chloro/2-fluoro in ) reduce steric hindrance but may limit target engagement compared to meta/para positions .

Functional Group Additions: Methoxy groups () increase solubility but may reduce membrane permeability compared to halogenated analogs .

Research Findings on Related Compounds

  • Anti-Inflammatory Activity: Compounds with pyridazinone cores and halogenated phenyl groups (e.g., ’s 2-chloro/2-fluoro analog) show COX-2 inhibition, suggesting the target compound may share this mechanism .
  • Anticancer Potential: Analogs with 4-bromo/4-chloro substituents () exhibit antiproliferative effects against cancer cell lines via apoptosis induction .
  • Enzyme Inhibition: Pyridazinones with dimethoxy groups () act as PDE4 inhibitors, relevant for inflammatory diseases . Fluorine-rich analogs () inhibit histone deacetylases (HDACs), a target in oncology .

Biological Activity

N-(3-bromophenyl)-2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article delves into its biological activity, particularly focusing on its role as a phosphodiesterase 4 (PDE4) inhibitor and its implications in treating inflammatory diseases.

Structural Characteristics

The compound features a bromophenyl moiety and a pyridazinone framework , linked through an acetamide group. The presence of halogen substituents, specifically bromine and fluorine, enhances its chemical reactivity and biological activity. The molecular formula is C17_{17}H15_{15}BrF1_{1}N2_{2}O, with a molecular weight of approximately 365.22 g/mol.

Biological Activity Overview

This compound exhibits significant biological activities, particularly as an inhibitor of phosphodiesterase 4 (PDE4) . PDE4 inhibitors are recognized for their anti-inflammatory properties and are being explored for treating conditions such as asthma and chronic obstructive pulmonary disease (COPD) .

The mechanism by which this compound exerts its biological effects primarily involves the inhibition of PDE4, an enzyme that breaks down cyclic adenosine monophosphate (cAMP). By inhibiting PDE4, the compound increases cAMP levels, leading to enhanced anti-inflammatory signaling pathways. Additionally, it has been noted that compounds with similar structures can modulate the NLR Family Pyrin Domain Containing 3 (NLRP3), which plays a critical role in inflammatory responses .

Comparative Biological Activity

To better understand the biological activity of this compound, a comparison with structurally related compounds is useful:

Compound NameStructural FeaturesBiological Activity
N-(4-bromophenyl)-2-(3-methyl-6-oxo-4-phenylpyridazin-1-yl)acetamideBrominated phenyl group, pyridazinone corePDE4 inhibition
2-[4-(3-fluorophenyl)-6-oxo-3-propan-2-ylpyridazin-1-yl]-N-(5-fluoropyrimidin-4-yl)acetamideFluorinated substituents, pyridazinone coreAnti-inflammatory
2-[4-(3-chloro-5-fluorophenyl)-6-oxo-3-propan-2-ylpyridazin-1-yl]-N-(5-fluoropyrimidin-4-yl)acetamideChlorinated and fluorinated groupsPotential PDE inhibition

In Vivo Studies

Research involving in vivo models has demonstrated the effectiveness of this compound in reducing inflammation. For instance, studies have shown that administration of this compound significantly decreases inflammatory markers in animal models of asthma .

Pharmacokinetic Properties

The pharmacokinetic profile of the compound indicates favorable absorption characteristics. Its lipophilicity, influenced by the presence of bromine and fluorine substituents, enhances its bioavailability. Additionally, it has been noted that this compound does not act as a substrate for P-glycoprotein (P-gp), suggesting potential for effective systemic delivery .

Q & A

Q. Table 1: Optimization Parameters for Key Synthesis Steps

StepObjectiveVariables TestedOptimal ConditionsYield Improvement
1Bromophenyl acetamide formationSolvent (DMF vs. THF), base (K₂CO₃ vs. Et₃N)DMF, K₂CO₃, 70°C72% → 88%
2Pyridazinone ring closureCatalyst (Pd(OAc)₂ vs. PdCl₂), ligand (PPh₃ vs. Xantphos)Pd(OAc)₂, Xantphos, 80°C65% → 82%

How can researchers resolve contradictions in reported biological activities (e.g., anti-inflammatory vs. anticancer) for this compound?

Advanced Research Question
Discrepancies may arise from assay conditions or structural analogs. Methodological approaches include:

  • Assay Standardization : Compare IC₅₀ values under identical conditions (e.g., cell lines, incubation time) .
  • Metabolite Profiling : Use LC-MS to identify active metabolites that may explain divergent activities .
  • Structural Comparisons : Analyze substituent effects (e.g., bromo vs. chloro phenyl groups) via SAR tables.

Q. Table 2: Biological Activity Variations in Structural Analogs

CompoundSubstituent (R)Assay SystemActivityReference
Target Compound3-Br, 4-FRAW264.7 (in vitro)Anti-inflammatory (IC₅₀: 12 µM)
Analog A3-Cl, 4-FMCF-7 (in vitro)Anticancer (IC₅₀: 8 µM)

What advanced analytical techniques are recommended for characterizing this compound’s purity and structural integrity?

Basic Research Question

  • NMR Spectroscopy : ¹H/¹³C NMR (DMSO-d₆) to confirm substituent positions (e.g., 7.2–7.8 ppm for aromatic protons) .
  • HPLC-MS : Reverse-phase C18 column (acetonitrile/0.1% formic acid gradient) to detect impurities (<0.5%) .
  • X-ray Crystallography : Resolve crystal packing and hydrogen-bonding motifs (e.g., N–H···O interactions) .

How can computational modeling predict the compound’s binding affinity to target proteins (e.g., COX-2 or EGFR)?

Advanced Research Question

  • Docking Studies : Use AutoDock Vina with PDB structures (e.g., 5KIR for COX-2) to identify key interactions (e.g., halogen bonding with 4-fluorophenyl group) .
  • MD Simulations : GROMACS for 100 ns trajectories to assess stability of binding poses .
  • QSAR Models : Corrogate electronic descriptors (e.g., Hammett σ) with activity data to guide derivatization .

What strategies mitigate cytotoxicity in early-stage pharmacological studies?

Advanced Research Question

  • Selective Functionalization : Introduce polar groups (e.g., –OH, –COOH) to reduce off-target interactions .
  • Prodrug Design : Mask acetamide groups with enzymatically cleavable protectors (e.g., ester linkages) .
  • Toxicogenomics : RNA-seq to identify pathways affected by high-dose exposure (e.g., oxidative stress markers) .

How do substituent modifications on the pyridazinone ring impact solubility and bioavailability?

Basic Research Question

  • LogP Optimization : Replace bromophenyl with pyridyl groups to lower LogP from 3.2 to 2.5 (measured via shake-flask method) .
  • Salt Formation : Hydrochloride salts improve aqueous solubility (from 0.1 mg/mL to 5 mg/mL) .
  • Co-crystallization : Use co-formers (e.g., succinic acid) to enhance dissolution rates .

What are the limitations of current in vitro models for evaluating this compound’s neuroprotective potential?

Advanced Research Question

  • Blood-Brain Barrier (BBB) Penetration : Use parallel artificial membrane permeability assays (PAMPA-BBB) to predict CNS availability .
  • 3D Neurospheroid Models : Mimic in vivo microenvironments better than monolayer cultures .
  • Species-Specific Differences : Compare rodent vs. human iPSC-derived neurons for translational relevance .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-bromophenyl)-2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide
Reactant of Route 2
Reactant of Route 2
N-(3-bromophenyl)-2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.